Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. The core dihydropyridazine ring is functionalized at position 1 with a 4-fluorophenyl group, at position 4 with an ethoxy bridge linked to a 2,3-dimethylphenyl amide, and at position 3 with an ethyl ester. The dihydropyridazine ring’s puckering—a critical factor in molecular conformation—can be quantified using Cremer-Pople parameters, which define out-of-plane displacements for cyclic systems .
Properties
IUPAC Name |
ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)17-10-8-16(24)9-11-17)32-13-20(28)25-18-7-5-6-14(2)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVBMLRFACYLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899729-28-3) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.4 g/mol. The structure includes a pyridazine ring with various substituents that contribute to its biological activity. The presence of the fluorophenyl and dimethylphenyl groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN3O5 |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 899729-28-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicates that derivatives similar to this compound can induce apoptosis in cancer cells, which is a critical mechanism for limiting tumor growth.
The primary mechanism through which this compound exerts its anticancer effects appears to be the induction of apoptosis. This process involves the activation of intrinsic apoptotic pathways, characterized by:
- Upregulation of pro-apoptotic proteins : Such as Bax.
- Downregulation of anti-apoptotic proteins : Such as Bcl-2.
Experimental results have shown that treatment with compounds related to this structure can lead to increased expression of caspase-3, a key enzyme in the apoptosis pathway, indicating effective induction of cell death in cancerous cells .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that similar compounds exhibited IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, one derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating strong antiproliferative activity .
- Structural Activity Relationship (SAR) : The structural modifications in the compound significantly affect its biological activity. Variations in substituents on the phenyl rings have been correlated with changes in potency against different cancer types .
- Biological Assays : In assays measuring cytotoxicity and apoptosis induction, compounds structurally related to this compound consistently showed promising results against various cancer cell lines, including breast and colon cancer models .
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group enhances lipophilicity (LogP = 3.2) relative to non-halogenated analogues, improving membrane permeability .
- The ethoxy-linked 2,3-dimethylphenyl amide contributes to higher melting points (>180°C) due to intermolecular hydrogen bonding and π-π stacking.
Conformational Analysis
The dihydropyridazine ring’s puckering, analyzed via Cremer-Pople coordinates (Δ, θ), influences binding to biological targets. For example:
- Target Compound : Predicted Δ = 0.42 Å, θ = 18° (moderate puckering), favoring planar interactions with hydrophobic enzyme pockets.
- Analog with tert-butyl substituent : Δ = 0.58 Å, θ = 32° (severe puckering), leading to steric hindrance and reduced affinity .
Research Findings and Implications
- Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, as observed in preclinical pharmacokinetic studies.
- Amide Linkage: The 2-((2,3-dimethylphenyl)amino)-2-oxoethoxy side chain improves selectivity for PDE4B over PDE4D (10-fold) compared to benzamide-containing analogues.
- Crystallographic Insights : SHELXL-refined structures of analogues reveal that planarity of the dihydropyridazine ring correlates with improved binding entropy .
Q & A
Q. What computational methods predict synthetic feasibility?
- Tools :
- Retrosynthesis software : Chematica or ASKCOS proposes routes based on reaction databases .
- DFT calculations : Calculate activation energies (ΔG‡) for key steps (e.g., cyclization barriers) .
- Machine learning : Train models on USPTO datasets to prioritize high-yield reactions .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
- Resolution steps :
Batch variability : Compare synthetic protocols (e.g., purity via HPLC, catalyst lot differences) .
Assay conditions : Normalize data to controls (e.g., DMSO vehicle effects in MTT assays) .
Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
